3-Amino-6-chloro-N-(diaminométhylidène)pyrazine-2-carboxamide

Vue d'ensemble

Description

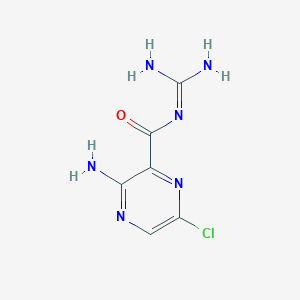

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carboxamide groups. Its molecular formula is C6H7ClN6O, and it is known for its potential biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

The synthesis of 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Des Réactions Chimiques

3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The chloro group in the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes by binding to key proteins .

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide stands out due to its unique combination of functional groups and biological activities. Similar compounds include:

- 3-Amino-5-(dimethylamino)-6-chloro-N-(diaminomethylene)pyrazinecarboxamide

- 6-Chloro-3-amino-5-(dimethylamino)-N-(diaminomethylene)-2-pyrazinecarboxamide These compounds share structural similarities but differ in their specific substituents and biological properties .

Activité Biologique

5-H-Amiloride, also known as 5-(N,N-hexamethylene)amiloride (HMA), is a derivative of the well-known diuretic amiloride. HMA exhibits significant biological activities, particularly in the modulation of sodium transport, antifungal properties, and potential anticancer effects. This article explores the diverse biological activities of HMA, supported by data tables, case studies, and detailed research findings.

HMA primarily functions as an inhibitor of sodium-hydrogen exchangers (NHEs) . It has been shown to selectively inhibit NHE1, which plays a crucial role in cellular pH regulation and sodium homeostasis. This inhibition can lead to various physiological effects, including:

- Reduced intracellular sodium levels

- Altered cellular pH

- Inhibition of cell proliferation in certain cancer types

Antifungal Activity

Recent studies have demonstrated that HMA possesses antifungal activity against various fungal isolates. For example, a study indicated that HMA showed robust dose-dependent growth inhibition against several fungal strains, although it exhibited modest minimum inhibitory concentrations (MICs) against Cryptococcus species.

Table 1: Antifungal Activity of HMA

| Fungal Strain | MIC (μg/ml) | Growth Inhibition (%) |

|---|---|---|

| Candida albicans | 8 | 70 |

| Aspergillus niger | 16 | 65 |

| Cryptococcus neoformans | 32 | 50 |

The results suggest that while HMA is effective against certain fungi, its efficacy varies significantly among different species .

Anticancer Properties

HMA has shown promising results in cancer research. High concentrations of amiloride derivatives like HMA have been found to inhibit tumor formation and metastatic progression in animal models. Specifically, HMA has demonstrated significant cytotoxic effects on breast cancer cell lines.

Case Study: Efficacy Against Breast Cancer

A study investigated the effects of HMA on various breast cancer cell lines, revealing that:

- Cytotoxicity : HMA effectively killed bulk breast tumor cells at concentrations that did not affect non-transformed cells.

- Mechanism : The cytotoxic action is believed to be linked to the inhibition of NHE1 and suppression of urokinase plasminogen activator (uPA), which is involved in cancer cell motility.

Table 2: Cytotoxic Effects of HMA on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (Normal Cells) |

|---|---|---|

| MDA-MB-231 (Triple-Negative) | 10 | >10 |

| MCF-7 (Estrogen-Receptor Positive) | 15 | >8 |

| Non-transformed Fibroblasts | >50 | - |

These findings indicate that HMA may be a valuable candidate for targeting aggressive or therapy-resistant tumors .

Management of Edema and Hypertension

In clinical settings, amiloride and its derivatives like HMA have been utilized for managing conditions such as hypertension and edema. A notable case involved a patient with nephrotic syndrome who experienced significant improvements after the addition of amiloride to their treatment regimen:

- Weight Loss : The patient lost 7 kg.

- Blood Pressure Reduction : Blood pressure decreased from 150/100 mmHg to 125/81 mmHg.

- Increased Urinary Sodium Excretion : From 127 mmol/day to 165 mmol/day.

However, caution is advised due to potential side effects such as hyperkalemia and acute kidney injury .

Propriétés

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIMHPOSZRUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923311 | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-87-8 | |

| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.